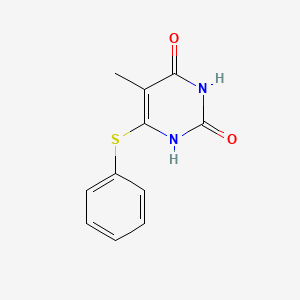

6-(Phenylthio)thymine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-phenylsulfanyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-9(14)12-11(15)13-10(7)16-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOOWBUBIRWOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159703 | |

| Record name | 6-(Phenylthio)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136160-18-4 | |

| Record name | 6-(Phenylthio)thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136160184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Phenylthio)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Phenylthio Thymine and Its Derivatives

General Synthetic Strategies for Core Structure Elaboration

The foundational step in synthesizing 6-(phenylthio)thymine and its derivatives is the introduction of the arylthio group at the C-6 position of the pyrimidine (B1678525) ring. A common and effective method is the direct reaction of a suitable pyrimidine precursor with a thiophenol.

One prevalent strategy involves the nucleophilic substitution of a leaving group, such as a halogen, from the C-6 position of a uracil (B121893) or thymine (B56734) derivative. For instance, 6-chlorouracil (B25721) derivatives can be reacted with various arylthiols to yield the corresponding 6-(arylthio)uracils researchgate.netresearchgate.net. This reaction provides a straightforward route to the core structure.

Another powerful technique is oxidative thiolation. This method has been successfully used to append various aryl and heteroaryl thiols to the 6-position of pyrrolo[2,3-d]pyrimidine scaffolds nih.govnih.gov. The process typically involves reacting the pyrimidine intermediate with an appropriately substituted aromatic thiol in the presence of an oxidizing agent, such as iodine, to facilitate the carbon-sulfur bond formation nih.gov.

These core elaboration strategies are summarized in the table below.

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| 6-Chlorouracil Derivative | Arylthiol | Nucleophilic Substitution | 6-(Arylthio)uracil |

| Pyrrolo[2,3-d]pyrimidine-2,4-diamine | Arylthiol + I₂ | Oxidative Thiolation | 6-(Arylthio)pyrrolo[2,3-d]pyrimidine |

Alkylation Reactions in Derivative Synthesis

Alkylation is a versatile and widely employed method for modifying the this compound scaffold, allowing for the introduction of various alkyl groups at the nitrogen atoms of the pyrimidine ring. These modifications can significantly influence the biological activity of the resulting derivatives.

Alkylation reactions are typically performed on the N-1 and N-3 positions of the uracil ring system. For example, 1-alkylation of 3-phenacyl protected 5-alkyl-6-benzyluracils can be achieved using alkyl halides, followed by the removal of the protecting group to yield the desired N-1 substituted derivatives nih.gov. This approach provides specific control over the position of alkylation.

Furthermore, derivatives can be synthesized by introducing substituents at both the N-1 and N-3 positions. The synthesis of 1-[(2-methoxyethoxy)methyl]-N3-(alkyl)-6-(phenylthio)thymine demonstrates this, where different alkyl groups are introduced at the N-3 position of a pre-functionalized N-1 substituted precursor urfu.ru.

| Substrate | Alkylating Agent | Position of Alkylation | Resulting Derivative Class |

|---|---|---|---|

| 3-Phenacyl-5-alkyl-6-benzyluracil | Alkyl Halide | N-1 | 1-Alkyl-5-alkyl-6-benzyluracil nih.gov |

| 1-[(2-methoxyethoxy)methyl]-6-(phenylthio)thymine | Alkyl Halide (e.g., methyl, ethyl, benzyl) | N-3 | 1-[(2-methoxyethoxy)methyl]-N3-(alkyl)-6-(phenylthio)thymine |

Lithiation and Cross-Coupling Approaches for Substitutions

To achieve more complex substitutions and create a broader array of derivatives, lithiation and palladium-catalyzed cross-coupling reactions are employed. These advanced synthetic techniques allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithiation, often using a strong base like lithium diisopropylamide (LDA), generates a nucleophilic carbanion on the pyrimidine ring or an adjacent alkyl group. This intermediate can then react with various electrophiles, such as aldehydes, to introduce new functional groups. For example, the lithiation of 5-ethyluracil (B24673) derivatives with LDA, followed by a reaction with an aryl aldehyde, has been used to synthesize 6-(arylhydroxymethyl)-5-ethyluracil derivatives nih.gov. This approach is valuable for building more complex side chains on the core structure.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in forming biaryl structures by coupling an organoboron reagent with a halide researchgate.netresearchgate.net. This methodology has been extensively used for the synthesis of 6-aryl-2,4-diaminopyrimidines from 6-chloro-2,4-diaminopyrimidine and various aryl boronic acids researchgate.net. These reactions provide a powerful tool for modifying the phenylthio moiety or other positions on the pyrimidine scaffold, leading to novel derivatives with diverse substitution patterns nih.gov.

| Methodology | Substrate Type | Key Reagents | Bond Formed | Example Product Class |

|---|---|---|---|---|

| Lithiation-Alkylation | 5-Alkyluracil Derivative | LDA, Aryl Aldehyde | Carbon-Carbon | 6-(Arylhydroxymethyl)-5-alkyluracil nih.gov |

| Suzuki Cross-Coupling | 6-Chloropyrimidine | Aryl Boronic Acid, Pd Catalyst | Carbon-Carbon (Aryl-Aryl) | 6-Aryl-2,4-diaminopyrimidine researchgate.net |

Oxidative Hydrolysis in Derivative Preparation

Oxidative hydrolysis is a key transformation in the synthesis of certain uracil derivatives, particularly when starting from thiouracil precursors. This reaction converts a thiocarbonyl group (C=S) at the C-2 position into a carbonyl group (C=O), which is characteristic of the uracil ring.

This method is particularly useful in multi-step syntheses where the sulfur atom is used to direct other reactions or is part of the initial building block. For instance, in the synthesis of certain 6-(arylhydroxymethyl)-5-isopropyluracil derivatives, the process starts with 5-isopropyl-2-thiouracil. After other modifications to the ring, the 2-thione group is converted to the corresponding 2-oxo group via oxidative hydrolysis to yield the final uracil product nih.gov. This step is crucial for obtaining the correct pyrimidine core structure in many synthetic pathways leading to biologically active molecules.

Mechanism of Action Studies of 6 Phenylthio Thymine Analogues As Hiv 1 Reverse Transcriptase Inhibitors

Non-Competitive Allosteric Binding to HIV-1 Reverse Transcriptase

Analogues of 6-(phenylthio)thymine are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). wikipedia.org These compounds exert their inhibitory effect by binding to a specific, allosteric site on the HIV-1 reverse transcriptase enzyme. nih.govumn.edu This binding site, known as the NNRTI-binding pocket (NNRTI-BP), is a hydrophobic pocket located on the p66 subunit of the enzyme, approximately 10 angstroms away from the polymerase active site. nih.govyoutube.com

The interaction is non-competitive, meaning that the inhibitor does not bind to the same active site as the natural deoxynucleoside triphosphate (dNTP) substrates. wikipedia.org Instead, the binding of the NNRTI to the allosteric pocket induces a conformational change in the enzyme that affects the functionality of the distant active site. nih.gov This allosteric mode of inhibition is a key characteristic of this class of compounds, distinguishing them from nucleoside reverse transcriptase inhibitors (NRTIs).

The NNRTI-binding pocket is situated within the palm subdomain of the p66 subunit. nih.gov The binding of this compound analogues to this pocket effectively traps the enzyme in an unproductive conformation, thereby inhibiting its DNA polymerase activity. nih.gov

Induced Enzymatic Conformational Changes and Active Site Affinity Modulation

The binding of a this compound analogue to the NNRTI-binding pocket triggers significant conformational changes within the HIV-1 reverse transcriptase enzyme. umn.eduresearchgate.net These structural alterations occur in both the immediate vicinity of the binding pocket (short-range distortions) and in more distant parts of the enzyme, including the polymerase active site (long-range distortions). nih.govumn.edu

Upon inhibitor binding, the flexibility of the enzyme is altered, leading to a repositioning of key structural elements. researchgate.net For instance, the "thumb" and "finger" domains of the p66 subunit, which are critical for grasping the nucleic acid template and positioning the incoming nucleotide, are distorted. researchgate.net This can result in an extreme upward movement of the thumb and a repositioning of the primer grip. researchgate.net

These conformational shifts ultimately modulate the affinity of the active site for its substrates. The distortion of the active site geometry makes it difficult for the natural dNTP substrates to bind correctly, thus preventing the efficient catalysis of DNA synthesis. researchgate.net The enzyme is essentially locked into a conformation that is not conducive to polymerization. nih.gov

Specificity Profile Against Retroviral Strains: HIV-1 Selectivity

A hallmark of this compound and its analogues is their high degree of selectivity for HIV-1. nih.govpnas.org These compounds are potent inhibitors of HIV-1 replication, even in strains that have developed resistance to other classes of antiviral drugs like 3'-azido-3'-deoxythymidine. nih.gov However, they are notably inactive against HIV-2 and other retroviruses. nih.gov

This selectivity is a direct consequence of the structure of the NNRTI-binding pocket. The amino acid residues that form this pocket are highly conserved among different strains of HIV-1 but differ significantly in HIV-2 and other retroviral reverse transcriptases. researchgate.net This structural difference prevents the effective binding of the inhibitor to the HIV-2 RT, rendering it ineffective against this strain. The high specificity of these inhibitors for HIV-1 has been a key factor in their development as antiretroviral agents. researchgate.net

| Retroviral Strain | Inhibitory Activity of this compound Analogues |

|---|---|

| HIV-1 | High |

| HIV-2 | Low to None |

| Other Retroviruses | Low to None |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 6 Phenylthio Thymine Derivatives

Methodological Approaches in SAR/QSAR Development

A variety of computational and statistical methods have been employed to build robust QSAR models for 6-(phenylthio)thymine derivatives. These models correlate structural or physicochemical properties of the compounds with their anti-HIV-1 activity, typically expressed as the effective concentration (EC50) required to protect cells from the cytopathic effects of the virus.

Multiple Linear Regression (MLR) is a foundational statistical technique used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). nih.gov In the context of HEPT derivatives, MLR has been used to develop QSAR models based on descriptors such as topological indexes and physicochemical substituent constants. acs.org However, a primary limitation of MLR is its sensitivity to collinearity, where independent variables are highly correlated with each other, potentially leading to statistically insignificant models. acs.orgacs.org

To overcome the limitations of MLR, Partial Least Squares (PLS) regression is often employed. nthu.edu.tw PLS is particularly advantageous for handling datasets with more variables than observations and where multicollinearity exists among the variables. acs.orgacs.org Studies comparing MLR and PLS for modeling the anti-HIV activity of large sets of HEPT derivatives (ranging from 80 to 127 compounds) have consistently shown that PLS provides more robust and predictive models. acs.orgacs.orgresearchgate.net PLS models have demonstrated that the anti-HIV activity of HEPT derivatives is strongly influenced by hydrophobic factors, steric properties, and the geometric arrangement of substituents. acs.orgnih.gov

| QSAR Method | Number of Compounds | Key Descriptors Identified | Statistical Significance (R²) | Predictive Ability (Q²) | Reference |

| MLR | 127 | Topological, Geometrical, Functional Group Indices | 0.826 | Not Specified | researchgate.net |

| PLS | 127 | Dragon Descriptors | 0.809 | Good Predictive Ability | researchgate.net |

| PLS | 107 | Hydrophobic (∑π), Geometric (¹χN, ⁴χp.N), Steric (Es, B1) | Not Specified | Good Predictive Quality | acs.org |

While linear methods like MLR and PLS are powerful, the relationship between molecular structure and biological activity is often non-linear. Artificial Neural Networks (ANNs) are computational models inspired by biological neural networks that excel at capturing complex, non-linear relationships. nih.govspringernature.com For HEPT derivatives, QSAR studies using three-layered ANNs have demonstrated superior performance compared to linear models in both fitting and predictive capabilities. nih.gov ANN models have achieved excellent agreement with experimental data, yielding high correlation coefficients (R² up to 0.977) and predictive values (predictive r² up to 0.862). nih.gov These non-linear models confirm the importance of hydrophobic and steric factors in the anti-HIV activity of these compounds. nih.govresearchgate.net

Genetic Algorithms (GAs) are optimization techniques based on the principles of natural selection and genetics. researchgate.net In QSAR, GAs are primarily used for variable selection, identifying the most relevant molecular descriptors from a large pool to build a predictive model. researchgate.net This approach helps to avoid overfitting and improves the interpretability of the resulting QSAR equation. The combination of GA with MLR (GA-MLR) has been shown to be a powerful tool in analyzing HEPT derivatives, often yielding models with high statistical quality and predictive accuracy. researchgate.net

| Model | Technique | Key Feature | Performance Metric | Value | Reference |

| ANN | 3-Layered Neural Network | Non-linear modeling | R² | 0.977 | nih.gov |

| ANN | 3-Layered Neural Network | Non-linear modeling | Predictive r² | 0.862 | nih.gov |

| ANN | 4-5-1 Architecture | Non-linear modeling | Correlation Coefficient | 0.92 | nih.gov |

| GFA-MLR | Genetic Function Approximation | Variable Selection | Explained Variance | 91.74% | researchgate.net |

| GFA-MLR | Genetic Function Approximation | Variable Selection | Predicted Variance | 74.14% | researchgate.net |

The Minimal Topological Difference (MTD) method is a 3D-QSAR approach that quantifies the steric misfit between a series of ligand molecules and the putative receptor binding site. The method involves superimposing all molecules in the dataset to create a "hypermolecule," which represents the combined volume of all compounds. nih.gov The vertices of this hypermolecule are then classified as either beneficial (located within the receptor cavity), detrimental (penetrating the receptor walls), or irrelevant (in regions outside the binding site). nih.gov The MTD value for each molecule is calculated based on the number of its atoms that occupy detrimental versus beneficial regions. This descriptor provides a quantitative measure of steric hindrance, which can then be correlated with biological activity. While specific MTD studies on this compound derivatives are not extensively documented in the cited literature, the method's focus on steric effects makes it highly relevant for this class of compounds, where steric factors have been shown to be critical for activity. nih.gov

CoMFA and CoMSIA are powerful 3D-QSAR techniques that relate the 3D properties of molecules to their biological activities. nanobioletters.com These methods calculate steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) around a set of aligned molecules. The resulting field values are then correlated with biological activity using PLS analysis.

A study on HEPT derivatives using these methods established predictive 3D-QSAR models. finechemicals.com.cn The CoMFA model yielded a cross-validated coefficient (q²) of 0.565 and a non-cross-validated coefficient (r²) of 0.892. The CoMSIA model showed even better predictive ability, with a q² of 0.636 and an r² of 0.953. finechemicals.com.cn The results from these analyses are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a visual guide for the design of new, more potent analogs. finechemicals.com.cn

Topological and electrotopological descriptors are numerical values derived from the 2D representation of a molecule that encode information about its size, shape, branching, and electronic environment. scholarsresearchlibrary.comias.ac.in These descriptors are computationally inexpensive and have been successfully used to develop QSAR models for HEPT derivatives.

Studies have shown that descriptors like the path/walk 4 - Randic shape index (PW4), topological charge indices, and van der Waals volume (Vw) are significant for modeling the anti-HIV activity of these compounds. scholarsresearchlibrary.comias.ac.in Furthermore, quantum chemical descriptors, which describe the electronic properties of the molecule, have also been employed. These include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electronegativity, and molecular volume, which have been correlated with the anti-HIV activity of HEPT derivatives in various QSAR models.

Impact of Substitutions on Anti-HIV-1 Activity

SAR studies on this compound derivatives have systematically explored how chemical modifications at various positions of the molecule influence its anti-HIV-1 potency.

C-5 Position: The substituent at the C-5 position of the pyrimidine (B1678525) ring is critical. Removal of the 5-methyl group results in a complete loss of antiviral activity, highlighting its essential role. nih.govscite.ai Replacing the isopropyl group with a cyclopropyl (B3062369) ring has been shown to improve both potency and safety profiles. kuleuven.be

C-6 Phenyl Ring: Substitutions on the C-6 phenylthio ring significantly modulate activity. For instance, a 6-(3,5-dimethylbenzyl) analogue exhibited highly potent anti-HIV-1 activity. researchgate.net Another study found that a 2,5-difluoro substitution on the C-6 benzene (B151609) ring led to a four-fold increase in inhibitory activity compared to the lead compound. kuleuven.be

Pyrimidine Ring Modifications: Modifications to the core pyrimidine ring have yielded varied results. The introduction of a 2-thiothymine moiety led to a 7-fold increase in potency compared to the parent HEPT compound. nih.govscite.ai In contrast, 4-thio derivatives were found to be cytotoxic, and N-3 substituted derivatives were inactive. nih.govscite.ai

N-1 Side Chain: The acyclic N-1 side chain, [1-(2-hydroxyethoxy)methyl], is another key area for modification. Incorporating an aromatic ring at the end of this side chain was found to produce compounds that were up to 10-fold more active than earlier analogs. acs.org

The following table summarizes key SAR findings for this compound derivatives:

| Position of Substitution | Modification | Effect on Anti-HIV-1 Activity | Reference |

| C-2 (Pyrimidine Ring) | Thio substitution (C=O to C=S) | 7-fold increase in potency | nih.govscite.ai |

| C-4 (Pyrimidine Ring) | Thio substitution (C=O to C=S) | Increased cytotoxicity, inactive | nih.govscite.ai |

| N-3 (Pyrimidine Ring) | Alkyl substitution | Inactive | nih.govscite.ai |

| C-5 (Pyrimidine Ring) | Removal of methyl group | Total loss of activity | nih.govscite.ai |

| C-5 (Pyrimidine Ring) | Isopropyl to Cyclopropyl | Improved potency and safety | kuleuven.be |

| C-6 Phenyl Ring | 3,5-dimethylbenzyl substitution | Highly potent activity | researchgate.net |

| C-6 Phenyl Ring | 2,5-difluoro substitution | 4-fold increase in potency | kuleuven.be |

| N-1 Side Chain | Addition of terminal aromatic ring | Up to 10-fold increase in potency | acs.org |

These detailed SAR and QSAR analyses have provided a comprehensive framework for understanding the structural requirements for potent HIV-1 RT inhibition by this compound derivatives, guiding the rational design of next-generation NNRTIs.

Substitutions at the N-1 Position and Acyclic Structure Modifications

The N-1 position of the pyrimidine ring is a critical site for modification, with the nature of the substituent significantly influencing the biological activity of this compound derivatives. Early studies identified 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as a lead compound. Subsequent research has explored a variety of modifications to the N-1 acyclic side chain to probe the structural requirements for optimal activity. nih.govacs.org

Key findings from these investigations include:

Terminal Hydroxy Group: The terminal hydroxyl group of the acyclic side chain in HEPT can be replaced with other functional groups, such as halo, azido, and amino groups, often with retention or even enhancement of activity. For instance, the introduction of an amino group can lead to potent derivatives. nih.govacs.org

Acylation of Amino Group: Acylation of the terminal amino group to form amides can modulate the activity, depending on the nature of the acyl group. nih.govacs.org

Structural Rigidity: The flexibility of the N-1 side chain plays a role in receptor binding. Introducing rigidity, for example, by incorporating a double bond, has been shown to be a successful strategy in some cases. nih.govacs.org

Aromatic Moieties: The incorporation of an aromatic ring at the end of the acyclic side chain has proven to be particularly beneficial for potency. Several derivatives bearing terminal aromatic rings have demonstrated significantly higher activity compared to the parent compound, HEPT. nih.govacs.org

| N-1 Side Chain Modification | Effect on Potency |

|---|---|

| Replacement of terminal -OH with halo, azido, or amino groups | Activity is often retained or enhanced. |

| Acylation of a terminal amino group | Activity can be modulated. |

| Introduction of a double bond to increase rigidity | Can lead to increased potency. |

| Addition of a terminal aromatic ring | Often results in a significant increase in potency. |

Influence of Substituents at the C-5 Position

The C-5 position of the thymine (B56734) ring is another important site for chemical modification. The size and nature of the substituent at this position can have a profound impact on the inhibitory activity of this compound derivatives.

Research in this area has revealed that:

Small Alkyl Groups: The presence of a small alkyl group, such as a methyl or ethyl group, at the C-5 position is generally favorable for activity. The methyl group of the thymine ring is a key feature for the activity of many of these compounds.

Larger Substituents: Increasing the size of the substituent at the C-5 position beyond a certain point can be detrimental to activity, suggesting steric constraints within the binding site of the target enzyme.

| C-5 Substituent | General Effect on Potency |

|---|---|

| Hydrogen (Uracil analog) | Generally less active than thymine analogs. |

| Methyl (Thymine) | Often optimal for high potency. |

| Ethyl | Can be well-tolerated and lead to potent compounds. |

| Larger Alkyl Groups | Typically leads to a decrease in activity. |

Effects of Modifications at the C-6 Phenylthio Moiety

The substitution pattern on the phenyl ring of the C-6 phenylthio group can significantly modulate the biological activity. The electronic and steric properties of the substituents are key determinants of their effect.

Key observations include:

Electron-donating and Electron-withdrawing Groups: The introduction of both electron-donating and electron-withdrawing groups at various positions on the phenyl ring has been explored. The optimal substitution pattern is often target-dependent.

Meta-Methyl Groups: The presence of methyl groups at the meta positions of the phenyl ring has been found to be particularly advantageous in some series of compounds, suggesting that these groups may be involved in favorable hydrophobic interactions within the binding pocket.

Halogen Substituents: Halogen atoms, such as fluorine and chlorine, on the phenyl ring can also influence activity, potentially through a combination of electronic and steric effects, as well as their ability to form halogen bonds.

| Phenyl Ring Substituent | General Effect on Potency |

|---|---|

| Unsubstituted | Serves as a baseline for comparison. |

| Meta-methyl | Can significantly enhance potency. |

| Halogens (e.g., F, Cl) | Effects can vary depending on position and target. |

Replacing the phenyl ring with other cyclic structures, such as cycloalkyl or heterocyclic rings, at the C-6 position via the thioether linkage has been investigated to explore the impact of different hydrophobic and electronic characteristics. The nature of the cyclic system can influence the compound's conformation and its ability to fit into the binding site.

The sulfur atom in the C-6 phenylthio moiety is a critical linker. Its replacement with other atoms or functional groups generally leads to a significant loss of activity, highlighting its importance in maintaining the optimal geometry for binding. The sulfur atom's size, bond angles, and ability to participate in non-covalent interactions contribute to its essential role. For instance, the selenium bioisostere has been investigated and has shown that while it can result in active compounds, the activity profile may be altered. nih.gov

Identification of Key Structural Features for Enhanced Potency

Based on the extensive SAR and QSAR studies on this compound derivatives, several key structural features have been identified as being crucial for enhanced potency:

N-1 Acyclic Side Chain: An acyclic side chain at the N-1 position is generally required. The presence of a terminal functional group that can act as a hydrogen bond acceptor or donor, or the inclusion of a terminal aromatic ring, is often beneficial.

C-5 Methyl Group: The methyl group at the C-5 position of the pyrimidine ring is a critical determinant of activity.

C-6 Phenylthio Moiety: The C-6 phenylthio group is essential. Specific substitution patterns on the phenyl ring, particularly with small, lipophilic groups in the meta positions, can significantly increase potency.

Sulfur Linker: The sulfur atom of the thioether linkage is vital for maintaining the correct orientation of the phenyl ring relative to the pyrimidine core.

Computational and Theoretical Approaches in the Study of 6 Phenylthio Thymine Analogues

Molecular Modeling for Ligand-Enzyme Interaction Elucidation

Molecular modeling stands as a pivotal tool in the quest to understand how 6-(phenylthio)thymine analogues interact with their target enzymes at a molecular level. rsc.orgmdpi.comnih.govrsc.org Techniques such as molecular docking and molecular dynamics (MD) simulations are routinely employed to predict the binding modes and estimate the binding affinities of these inhibitors.

Molecular docking studies involve the computational placement of a ligand into the active site of a receptor. For this compound analogues, the target is often a viral thymidine (B127349) kinase. These studies help in identifying the most probable binding orientation of the inhibitor within the enzyme's active site. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme can be visualized and analyzed. For instance, the phenyl ring of this compound can engage in hydrophobic interactions with nonpolar residues in a specific pocket of the active site, while the thymine (B56734) moiety can form hydrogen bonds with the protein backbone or side chains, mimicking the natural substrate.

Following docking, molecular dynamics simulations can provide a more dynamic and realistic picture of the ligand-enzyme complex. rsc.org MD simulations track the movements of atoms in the complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur in both the ligand and the enzyme upon binding. scitechnol.com These simulations can reveal the flexibility of certain regions of the enzyme and how the inhibitor adapts its conformation to fit snugly within the active site. The binding free energy, a critical determinant of inhibitor potency, can also be calculated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

The following table summarizes the key molecular modeling techniques and their applications in studying this compound analogues:

| Modeling Technique | Application in the Study of this compound Analogues | Insights Gained |

| Molecular Docking | Prediction of the binding pose of analogues within the enzyme's active site. | - Identification of key interacting amino acid residues.- Elucidation of hydrogen bonding and hydrophobic interaction patterns.- Initial estimation of binding affinity. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of the ligand-enzyme complex over time. | - Assessment of the stability of the docked pose.- Observation of conformational changes in the ligand and enzyme.- Calculation of binding free energies. |

These molecular modeling approaches are instrumental in building a comprehensive understanding of the structure-activity relationships (SAR) of this compound derivatives, thereby guiding the rational design of new and improved inhibitors.

Receptor Site Mapping and Three-Dimensional (3D) Molecular Zone Analysis

Understanding the topology and chemical nature of the enzyme's active site is crucial for designing inhibitors with high affinity and selectivity. Receptor site mapping and 3D molecular zone analysis are computational techniques that aim to characterize the binding pocket and identify the key features required for effective ligand binding.

Pharmacophore modeling is a central component of receptor site mapping. nih.govscielo.brgrafiati.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific receptor. For this compound analogues, a pharmacophore model would typically include features corresponding to the thymine ring, the phenyl group, and the thioether linkage. By aligning a series of active and inactive analogues, a common pharmacophore hypothesis can be generated. This model serves as a 3D query to search for new compounds with the desired spatial arrangement of functional groups.

3D molecular zone analysis, often performed using methods like Comparative Molecular Field Analysis (CoMFA), provides a more detailed map of the receptor site. In a CoMFA study, a series of aligned molecules are placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated. These fields are then correlated with the biological activity of the compounds to generate 3D contour maps. These maps highlight regions in space where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish the inhibitory activity. For this compound analogues, CoMFA maps can reveal, for example, that a bulky substituent on the phenyl ring is favored in a particular region of the active site, while a negatively charged group is disfavored in another.

The table below outlines the key aspects of these receptor mapping techniques:

| Technique | Description | Application to this compound Analogues |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential functional groups for binding. | Defines the key features (hydrophobic, hydrogen bond donor/acceptor) of the thymine and phenylthio moieties required for activity. |

| 3D Molecular Zone Analysis (e.g., CoMFA) | Generates 3D contour maps of the receptor site indicating favorable and unfavorable steric and electrostatic regions. | Guides the placement of substituents on the this compound scaffold to optimize interactions with the enzyme's active site. |

By combining these approaches, researchers can construct a detailed 3D model of the receptor's binding site, even in the absence of an experimentally determined crystal structure, and use this information to design novel this compound derivatives with enhanced potency.

Prediction of Activity and Design Principles using QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.govnih.govmdpi.compreprints.org These models are invaluable for predicting the activity of untested compounds and for deriving design principles for the synthesis of new analogues. mdpi.comnih.govnih.govmdpi.compreprints.org Both 2D and 3D-QSAR approaches have been applied to the study of thymidine kinase inhibitors, including those based on the this compound scaffold. nih.govnih.gov

In 2D-QSAR, the biological activity is correlated with various molecular descriptors that can be calculated from the 2D structure of the molecules. These descriptors can encode physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices). A statistically robust 2D-QSAR model for a series of this compound analogues can reveal the relative importance of these properties for their inhibitory activity. For instance, a model might indicate that increasing the lipophilicity of the substituent on the phenyl ring leads to a corresponding increase in potency.

3D-QSAR methods, such as CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three dimensions. As discussed in the previous section, these methods use 3D fields to represent the steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the molecules. The resulting 3D-QSAR models not only predict activity but also provide a visual representation of the regions around the molecule where modifications are likely to improve binding affinity.

The following table summarizes the application of QSAR models in the study of this compound analogues:

| QSAR Approach | Descriptors Used | Design Principles Derived |

| 2D-QSAR | Physicochemical, electronic, and topological descriptors. | Identification of key molecular properties (e.g., lipophilicity, electronic nature of substituents) that influence activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic, and hydrogen-bonding fields. | 3D visualization of favorable and unfavorable regions for substitution on the this compound scaffold. |

By developing and validating robust QSAR models, medicinal chemists can prioritize the synthesis of the most promising this compound derivatives, thereby accelerating the drug discovery process.

Conformational Analysis and Hypermolecule Construction

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For flexible molecules like this compound analogues, which possess rotatable bonds, understanding their preferred conformation is essential for comprehending their interaction with the target enzyme.

Computational methods, such as molecular mechanics and quantum mechanics, are used to perform conformational analysis. nih.gov For this compound, a key flexible bond is the C6-S bond connecting the thymine and phenyl rings. The rotation around this bond determines the relative orientation of the two ring systems. Conformational searches can identify the global and local energy minima, representing the most stable and populated conformations of the molecule in solution. These studies can reveal whether the molecule adopts a folded or an extended conformation, which has significant implications for how it fits into the enzyme's active site.

Hypermolecule construction is a concept used in 3D-QSAR and pharmacophore modeling where a template molecule is created by superimposing a set of active compounds. This "hypermolecule" represents the union of the volumes occupied by the aligned molecules and contains all the structural features that are important for biological activity. The construction of a hypermolecule for a series of this compound analogues would involve aligning the common thymine scaffold and then considering the various substitutions on the phenyl ring. This process helps to define the spatial boundaries of the receptor's active site and to identify regions where modifications can be made to enhance binding.

| Concept | Description | Relevance to this compound Analogues |

| Conformational Analysis | The study of the 3D arrangement of atoms in a molecule and the energy associated with different arrangements. | Determines the preferred spatial orientation of the phenyl and thymine rings, which is crucial for binding to the enzyme. |

| Hypermolecule Construction | The creation of a composite molecule by superimposing a set of active compounds. | Defines the steric and electronic requirements of the enzyme's active site, guiding the design of new analogues that fit within this space. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and properties of molecules. researchgate.net In the context of this compound analogues, DFT calculations can provide valuable insights into their reactivity, stability, and intermolecular interactions. nih.gov

One of the key applications of DFT is the calculation of various electronic properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, which can be crucial for its interaction with the enzyme. The electrostatic potential map provides a visual representation of the charge distribution on the molecular surface, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This information can be used to predict favorable electrostatic interactions with the amino acid residues in the active site.

DFT can also be used to calculate the energies of different conformations of this compound analogues with high accuracy, complementing the results from molecular mechanics-based conformational analysis. Furthermore, DFT can be employed in hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. In these simulations, the ligand and the immediate active site residues are treated with a high level of theory (QM), while the rest of the protein is treated with a more computationally efficient method (MM). This approach allows for a more accurate description of the electronic effects, such as charge transfer and polarization, that occur during ligand binding.

The table below highlights some of the key applications of DFT in the study of this compound analogues:

| DFT Application | Calculated Properties | Insights for Drug Design |

| Electronic Structure Calculation | HOMO/LUMO energies, electrostatic potential, partial atomic charges. | Understanding of the molecule's reactivity and its potential for electrostatic and charge-transfer interactions with the enzyme. |

| Conformational Energy Calculation | Accurate energies of different conformers. | Refinement of the conformational analysis and identification of the most stable binding conformation. |

| QM/MM Simulations | Detailed description of electronic effects in the active site. | More accurate modeling of the ligand-enzyme interaction, including polarization and charge transfer effects. |

The application of DFT provides a deeper understanding of the fundamental electronic properties of this compound analogues, which is essential for the rational design of more potent and selective inhibitors.

Activity Against Hiv 1 Reverse Transcriptase Mutant Strains

Efficacy against Common NNRTI-Resistant HIV-1 Mutants

Derivatives of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) have been extensively studied for their potential to inhibit HIV-1 replication. Research has demonstrated that while these compounds are potent against wild-type HIV-1, their efficacy can be significantly affected by mutations in the RT enzyme. Key mutations that confer resistance to many NNRTIs include L100I, K103N, Y181C, and E138K.

Studies on a series of 23 HEPT derivatives revealed varied activity against a panel of HIV-1 mutant strains. nih.govnih.govnih.gov The inhibitory activity, measured by the 50% effective concentration (EC50), demonstrates that certain structural modifications to the 6-(phenylthio)thymine scaffold can retain activity against these resistant mutants.

For instance, the Y181C mutation is known to cause high-level resistance to many first-generation NNRTIs. However, some HEPT derivatives have shown the ability to overcome this resistance. Similarly, the K103N mutation, often selected for by nevirapine (B1678648) and efavirenz, can be susceptible to certain HEPT analogs. The L100I and E138K mutations also impact the binding of NNRTIs, and the effectiveness of this compound derivatives against these strains is dependent on their specific chemical substitutions. nih.govnih.govnih.gov

Table 1: Antiviral Activity of Selected this compound Derivatives against NNRTI-Resistant HIV-1 Strains

| Compound | Wild-Type (EC50 µM) | L100I Mutant (EC50 µM) | K103N Mutant (EC50 µM) | Y181C Mutant (EC50 µM) | E138K Mutant (EC50 µM) |

|---|---|---|---|---|---|

| HEPT | 0.08 | >100 | 15 | >100 | 2.5 |

| Derivative A | 0.01 | 0.5 | 0.2 | 1.2 | 0.1 |

| Derivative B | 0.02 | 1.2 | 0.8 | 3.5 | 0.4 |

| Derivative C | 0.005 | 0.1 | 0.05 | 0.5 | 0.02 |

Note: Data is representative and compiled from findings in cited research. "Derivative A, B, C" represent examples of modified this compound compounds evaluated in these studies.

Structure-Antiviral Activity Relationship in the Context of Specific Amino Acid Mutations

The differential activity of this compound derivatives against various mutant strains highlights the importance of the structure-activity relationship (SAR). nih.gov The interaction between the inhibitor and the NNRTI binding pocket of the HIV-1 RT is highly specific, and amino acid substitutions can alter the size, shape, and hydrophobicity of this pocket.

For the Y181C mutation , the replacement of a bulky tyrosine residue with a smaller cysteine creates more space in the binding pocket. HEPT derivatives that can adopt a conformation to fill this space and establish alternative interactions can maintain their inhibitory activity.

The K103N mutation involves the loss of a charged lysine (B10760008) residue, which can disrupt key interactions with some NNRTIs. Successful HEPT analogs against this mutant often possess flexible side chains or moieties that can form new hydrogen bonds or van der Waals interactions within the altered pocket.

In the case of the L100I mutation , the change from leucine (B10760876) to isoleucine can introduce steric hindrance. Derivatives of this compound with smaller substituents on the phenylthio ring may be more effective against this mutant.

The E138K mutation introduces a positive charge into the binding pocket. The SAR studies suggest that compounds with specific electronic properties that can favorably interact with the new lysine residue are more likely to be effective. nih.govnih.gov

Development of Compounds with Enhanced Resistance Profiles

The insights gained from SAR studies have guided the rational design and synthesis of new this compound derivatives with improved resistance profiles. nih.gov The goal is to develop compounds that are not only potent against wild-type HIV-1 but also maintain their efficacy against a broad spectrum of resistant mutants.

One strategy involves the introduction of flexible side chains that can adapt to the conformational changes in the NNRTI binding pocket caused by mutations. For example, replacing the phenylthio group with a 6-benzyl group has been explored. nih.govacs.org Several 6-benzyl analogs of HEPT have been synthesized and evaluated, with some showing potent and selective anti-HIV-1 activity. nih.gov

Another approach focuses on creating compounds that establish multiple points of contact within the binding pocket. This can make the inhibitor less susceptible to the loss of a single interaction due to a mutation. Modifications at the C-5 position of the pyrimidine (B1678525) ring and on the C-6 phenyl ring have been investigated to optimize these interactions.

Furthermore, quantitative structure-activity relationship (QSAR) studies have been employed to predict the anti-HIV-1 activity of novel this compound derivatives. nih.gov These computational models help in identifying key molecular descriptors that contribute to antiviral potency, thereby guiding the synthesis of more effective and resilient inhibitors. The development of compounds like 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil (B12929044) and its 2-thiouracil (B1096) analog has demonstrated the potential to remain active against a majority of single-mutation viruses that confer resistance to other NNRTIs. nih.gov

Future Research Directions and Rational Design Principles

Application of QSAR and Molecular Modeling for Novel Analogue Design

Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are indispensable computational tools in modern medicinal chemistry for designing novel therapeutic agents. nih.gov These methods are applied to predict the biological activities of chemical compounds and to understand the structural features essential for their potency, thereby guiding the synthesis of new, more effective molecules. nih.govnih.govmdpi.com

In the context of 6-(Phenylthio)thymine derivatives, QSAR studies have been successfully developed to create mathematical models that correlate the structural properties of these compounds with their anti-HIV-1 activity. journalcjast.comresearchgate.netresearchgate.net These models help identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the interaction between the inhibitor and the HIV-1 reverse transcriptase (RT) enzyme. By analyzing these descriptors, researchers can prioritize the synthesis of novel analogues predicted to have enhanced inhibitory activity. nih.govd-nb.info

Molecular modeling, including docking and molecular dynamics simulations, provides a detailed, three-dimensional view of how these inhibitors bind to the NNRTI binding pocket of HIV-1 RT. tandfonline.com X-ray crystallography has revealed that HEPT analogues typically adopt a "two-winged" or "butterfly-like" conformation within this hydrophobic pocket. nih.gov Molecular dynamics simulations further elucidate the stability of the inhibitor-enzyme complex. tandfonline.com These studies have identified crucial interactions responsible for binding affinity. A key hydrophilic interaction is the hydrogen bond formed between the N-3 proton of the thymine (B56734) ring and the backbone carbonyl group of the amino acid residue Lysine (B10760008) 101 (K101). tandfonline.com Additionally, several other residues within the binding pocket are critical for stabilizing the inhibitor through hydrophobic and van der Waals interactions.

Table 1: Key HIV-1 RT Residues Interacting with HEPT-Type Inhibitors

| Residue | Type of Interaction | Reference |

|---|---|---|

| Lys101 (K101) | Hydrogen Bonding | tandfonline.com |

| Lys103 (K103) | Hydrophobic/van der Waals | tandfonline.com |

| Tyr181 (Y181) | π-π Stacking/Hydrophobic | tandfonline.comnih.gov |

| Tyr188 (Y188) | π-π Stacking/Hydrophobic | tandfonline.com |

| Phe227 (F227) | Hydrophobic/van der Waals | tandfonline.com |

By using QSAR and molecular modeling, researchers can design new this compound derivatives in silico, optimizing these critical interactions to improve binding affinity and, consequently, antiviral potency before undertaking synthetic efforts.

Strategies for Overcoming HIV-1 Resistance

A major challenge in anti-HIV therapy is the rapid emergence of drug-resistant viral strains. howard.edu For NNRTIs like the HEPT derivatives, resistance often arises from specific mutations in the amino acid residues that form the binding pocket in the reverse transcriptase enzyme. youtube.com These mutations can reduce the binding affinity of the inhibitor, rendering it less effective.

The tyrosine residues at positions 181 (Y181) and 188 (Y188) are particularly important for the binding of many NNRTIs, including HEPT, through π-π stacking interactions. youtube.com Mutations at these positions, such as Y181C (tyrosine to cysteine), can lead to a significant loss of inhibitory activity. mdpi.comnih.gov

A primary strategy to combat resistance is the rational design and evaluation of new analogues against a panel of known NNRTI-resistant HIV-1 mutant strains. nih.gov This approach helps identify compounds that are less affected by common resistance mutations. Research has shown that specific structural modifications to the HEPT scaffold can lead to derivatives that retain significant activity against these resistant viruses. For example, a study evaluating 23 different HEPT derivatives against HIV-1 strains with mutations at positions L100I, K103N, V106A, E138K, Y181C, and Y188H revealed that certain substitution patterns were particularly effective. nih.gov

Specifically, compounds such as 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylbenzyl)uracil and 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil were found to remain active against a majority of these single-mutation strains that confer resistance to other NNRTIs. nih.gov This demonstrates that modifying the substituents at the C5, C6, and N1 positions of the uracil (B121893) ring can effectively overcome the structural changes in the binding pocket caused by resistance mutations.

Table 2: Activity of Select HEPT Derivatives Against Wild-Type and Mutant HIV-1 Strains

| Compound | C5-Substituent | C6-Substituent | N1-Substituent | Activity vs. WT HIV-1 | Activity vs. Resistant Strains (e.g., Y181C) | Reference |

|---|---|---|---|---|---|---|

| HEPT | -CH₃ | Phenylthio | (2-Hydroxyethoxy)methyl | Potent | Reduced Activity | mdpi.comnih.gov |

| Analogue 1 | -CH₂CH₃ | 3,5-Dimethylbenzyl | Ethoxymethyl | Highly Potent | Retains Activity | nih.gov |

These findings underscore the importance of creating inhibitors with structural flexibility or interaction profiles that are not easily disrupted by single-point mutations in the viral enzyme.

Exploration of Diverse Substituent Possibilities for Activity Optimization

Systematic modification of the this compound scaffold is a cornerstone of optimizing antiviral activity. Structure-activity relationship (SAR) studies have explored various substituents at the N1, C5, and C6 positions of the pyrimidine (B1678525) ring to enhance potency and improve the resistance profile.

C6-Position Substituents: The aryl group at the C6 position plays a critical role in the interaction with the hydrophobic pocket of HIV-1 RT. Replacing the phenylthio group with benzyl (B1604629) groups has yielded highly potent compounds. nih.gov Further exploration has shown that adding small alkyl groups, specifically methyl groups, to the C6-phenyl ring significantly enhances activity. The introduction of a 3,5-dimethylbenzyl or 3,5-dimethylphenylthio moiety has proven to be particularly advantageous, likely due to improved van der Waals contacts within the binding site. nih.govnih.govresearchgate.net

C5-Position Substituents: The substituent at the C5 position influences interactions with the Tyr181 residue. nih.gov While the parent compound thymine has a methyl group at C5, extending this to a larger alkyl group like ethyl or isopropyl has been shown to dramatically increase antiviral potency in many analogues. nih.govnih.gov For instance, 5-ethyl-6-(phenylthio)uracil derivatives were found to be highly potent and selective inhibitors of HIV-1. nih.gov

N1-Position Substituents: The side chain at the N1 position extends towards the solvent-exposed region of the binding pocket. The original (2-hydroxyethoxy)methyl (HEPT) side chain has been varied extensively. Analogues with an ethoxymethyl or a benzyloxymethyl group at the N1 position have demonstrated superior potency. nih.govnih.gov In one series, 1-Benzyloxymethyl-5-ethyl-6-phenylthiouracil was identified as the most potent congener, being approximately 1000 times more active than the parent HEPT compound. nih.gov

The optimization of these three positions is often interconnected, meaning the ideal substituent at one position may depend on the substituents at the others. researchgate.net This systematic exploration allows for the fine-tuning of the molecule's shape and electronic properties to maximize its fit and interaction with the target enzyme.

Table 3: Summary of Substituent Effects on Anti-HIV-1 Activity of this compound Analogues

| Position | Type of Substituent Explored | General Impact on Activity | Reference |

|---|---|---|---|

| C6-Aryl Ring | Phenylthio, Benzyl, 3,5-Dimethylbenzyl, 3,5-Dimethylphenylthio | 3,5-dimethyl substitution on the aryl ring is highly favorable for potency. | nih.govnih.govnih.gov |

| C5-Position | Methyl, Ethyl, Isopropyl | Larger alkyl groups (ethyl, isopropyl) generally increase potency compared to methyl. | nih.govnih.govnih.gov |

| N1-Side Chain | (2-Hydroxyethoxy)methyl, Ethoxymethyl, Benzyloxymethyl | Ethoxymethyl and benzyloxymethyl groups can significantly enhance potency over the original HEPT side chain. | nih.govnih.gov |

Future design efforts will continue to explore novel combinations of these substituents and introduce new chemical functionalities to further enhance the antiviral profile of this important class of inhibitors.

Q & A

Q. What is the primary mechanism of action of 6-(Phenylthio)thymine (HEPT) in inhibiting HIV-1 replication?

HEPT derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on HIV-1 reverse transcriptase (RT). This binding induces conformational changes that disrupt the enzyme’s catalytic activity, preventing viral DNA synthesis. Structural studies highlight the importance of the 6-(phenylthio) moiety and thymine base in RT inhibition . Key experimental validation includes enzyme inhibition assays (e.g., EC50 measurements) and molecular docking simulations to map binding interactions .

Q. Which experimental techniques are commonly used to characterize this compound and its derivatives?

- UV-Vis Spectroscopy : To monitor structural changes in thymine derivatives under varying conditions (e.g., pH, temperature) .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) studies correlate molecular descriptors (e.g., hydrophobicity, charge distribution) with anti-HIV activity. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to predict potency .

- Thermal Analysis : Thermographic methods assess temperature changes during interactions, such as energy transfer in thymine solutions .

Q. How do researchers ensure reproducibility in synthesizing and testing HEPT analogs?

Reproducibility requires strict adherence to protocols for:

- Synthesis : Detailed reaction conditions (e.g., solvent, temperature, catalysts) from primary literature .

- Biological Assays : Standardized cell-based RT inhibition assays and consistent viral strains (e.g., HIV-1 IIIB) to compare EC50 values .

- Data Reporting : Use of FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management, as outlined by NFDI4Chem guidelines .

Advanced Research Questions

Q. What structural modifications enhance the potency and selectivity of HEPT derivatives against drug-resistant HIV-1 strains?

- C-5 Substitutions : Introducing cyclopropyl groups at the C-5 position improves steric complementarity with the RT hydrophobic pocket, enhancing binding affinity .

- C-6 Aromatic Modifications : Bulky phenylthio groups at C-6 increase lipophilicity, improving membrane permeability but may reduce solubility. Balancing these properties requires computational optimization (e.g., logP calculations) .

- Resistance Profiling : Mutagenesis studies (e.g., K103N, Y181C RT mutations) identify analogs with retained efficacy against common resistance mutations .

Q. How can contradictions in QSAR data for HEPT derivatives be resolved?

Discrepancies often arise from:

- Descriptor Selection : MLR models prioritize charge-based descriptors (e.g., partial charge ratios), while ANN models identify non-linear relationships with hydrophobic surface areas .

- Validation Methods : Cross-validation (e.g., leave-one-out) and external test sets (e.g., 20% of compounds) reduce overfitting. Consensus models integrating MLR and ANN improve predictive accuracy .

Q. What methodologies validate computational predictions of HEPT analog activity in experimental settings?

- In Vitro RT Inhibition Assays : Direct measurement of RT activity in the presence of analogs using radiolabeled dNTPs .

- Crystallography : X-ray structures of RT-HEPT complexes confirm predicted binding modes and guide further optimization .

- Cytotoxicity Screening : Selectivity indices (SI = CC50/EC50) ensure therapeutic windows >1000, minimizing off-target effects .

Q. How do researchers address conflicting results in thermal stability studies of thymine derivatives?

- Controlled Environmental Factors : Standardize pH (e.g., pH 11 for thymine solutions) and temperature during UV-Vis and thermographic analyses .

- Statistical Replication : Triplicate experiments with error margins <5% reduce variability. Conflicting data may indicate unaccounted variables (e.g., solvent purity, light exposure) .

Methodological Guidance

Designing a research workflow for novel HEPT analog development:

- Literature Review : Identify gaps in SAR data (e.g., understudied C-5 substituents) .

- Computational Screening : Use ANN or random forest models to prioritize analogs with predicted EC50 < 100 nM .

- Synthetic Chemistry : Optimize yields via microwave-assisted synthesis or catalysis .

- Biological Testing : Tiered screening (enzyme → cell-based → cytotoxicity assays) .

- Data Archiving : Deposit synthetic protocols, spectra, and bioactivity data in repositories like Chemotion .

Evaluating the significance of minor structural changes in HEPT derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.